REACTION_SMILES
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[CH3:17][CH2:18][OH:19].[Cl:1][c:2]1[c:3]([NH2:4])[cH:5][c:6]([Cl:12])[c:7]([N+:9](=[O:10])[O-:11])[cH:8]1.[ClH:13].[OH2:14].[OH:15][OH:16]>>[Cl:1][c:2]1[c:3]([NH2:4])[c:5]([Cl:13])[c:6]([Cl:12])[c:7]([N+:9](=[O:10])[O-:11])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Cl)c([N+](=O)[O-])cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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Nc1c(Cl)cc([N+](=O)[O-])c(Cl)c1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |